

# An In-depth Technical Guide to 1,3-Diisopropylthiourea: Discovery, Synthesis, and Characterization

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## Compound of Interest

Compound Name: 1,3-Diisopropylthiourea

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## Abstract

This technical guide provides a comprehensive overview of **1,3-Diisopropylthiourea**, a versatile N,N'-dialkylthiourea derivative. It covers the historical context of its discovery, detailed experimental protocols for its synthesis, and a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering practical guidance on the preparation and characterization of this important chemical intermediate.

## Introduction

**1,3-Diisopropylthiourea**, also known as N,N'-diisopropylthiourea, is a symmetrically disubstituted thiourea that has found significant application as a key intermediate in the synthesis of various organic compounds. Its utility is particularly notable in the preparation of pharmaceuticals, such as the antibiotic Cefathiamidine, and as a precursor to N,N'-diisopropylcarbodiimide (DCC), a widely used dehydrating agent in peptide synthesis and other condensation reactions.<sup>[1]</sup> The presence of two isopropyl groups imparts specific solubility and reactivity characteristics to the molecule, making it a valuable building block in diverse synthetic endeavors, including agricultural chemistry and the development of novel therapeutic agents.

<sup>[2]</sup>

## Discovery and History

The specific historical account of the first synthesis of **1,3-Diisopropylthiourea** is not prominently documented in readily available literature. However, its discovery can be situated within the broader history of thiourea and its derivatives. The synthesis of N,N'-disubstituted thioureas has been an area of chemical exploration for over a century, with early methods often involving the reaction of amines with carbon disulfide or isothiocyanates.

A common and historically significant method for preparing symmetrically disubstituted thioureas involves the reaction of a primary amine with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the corresponding thiourea. While a specific early publication detailing the synthesis of **1,3-Diisopropylthiourea** via this route is not readily identifiable, a patent for the preparation of carbodiimides references a method for obtaining diisopropylthiourea from a 1949 publication in *Berichte der deutschen chemischen Gesellschaft*. This suggests that the compound and its synthesis were known to the chemical community by the mid-20th century.

More contemporary methods have focused on improving the efficiency, safety, and environmental friendliness of the synthesis. These include catalyzed reactions and microwave-assisted protocols, reflecting the ongoing importance of this compound in synthetic chemistry.

[\[3\]](#)[\[4\]](#)

## Physicochemical Properties

**1,3-Diisopropylthiourea** is a white to off-white crystalline powder at room temperature.[\[2\]](#) A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> S	[2][5]
Molecular Weight	160.28 g/mol	[2][5]
Melting Point	140 - 145 °C	[2][6]
Appearance	White to off-white crystal powder	[2]
CAS Number	2986-17-6	[2][5]
EINECS Number	221-051-7	[5]
SMILES	<chem>CC(C)NC(=S)NC(C)C</chem>	[5]
InChI	1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)	[7]

Table 1: Physicochemical Properties of **1,3-Diisopropylthiourea**

## Synthesis of 1,3-Diisopropylthiourea

Several synthetic routes to **1,3-Diisopropylthiourea** have been reported. The two most common methods are the reaction of diisopropylamine with carbon disulfide and the reaction of thiourea with diisopropylamine.

### Synthesis from Isopropylamine and Carbon Disulfide

This is a classical method for the preparation of symmetrically disubstituted thioureas. The reaction involves the nucleophilic addition of isopropylamine to carbon disulfide.

Experimental Protocol:

- To a stirred solution of isopropylamine (2.0 equivalents) in a suitable solvent (e.g., ethanol or water), carbon disulfide (1.0 equivalent) is added dropwise at a controlled temperature (typically 0-10 °C).
- The reaction mixture is then stirred at room temperature for several hours.

- The product often precipitates from the reaction mixture and can be collected by filtration.
- Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

A variation of this method reported in a Chinese patent describes the refluxing of diisopropylamine and carbon disulfide in xylene.[3] Another approach utilizes microwave-promoted synthesis on an alumina surface.[3]

## Synthesis from Thiourea and Diisopropylamine

This method provides an alternative route that avoids the use of the highly flammable and toxic carbon disulfide.

Experimental Protocol:

A patented procedure describes the following method:[8]

- In a reaction vessel, mix thiourea (1.0 equivalent), diisopropylamine (2.0 equivalents), and a catalytic amount of PEG-400 in water.
- The mixture is heated to reflux for 20-36 hours.
- Upon cooling, the product precipitates and is collected by filtration.
- The solid is washed with water and dried to afford **1,3-Diisopropylthiourea**.

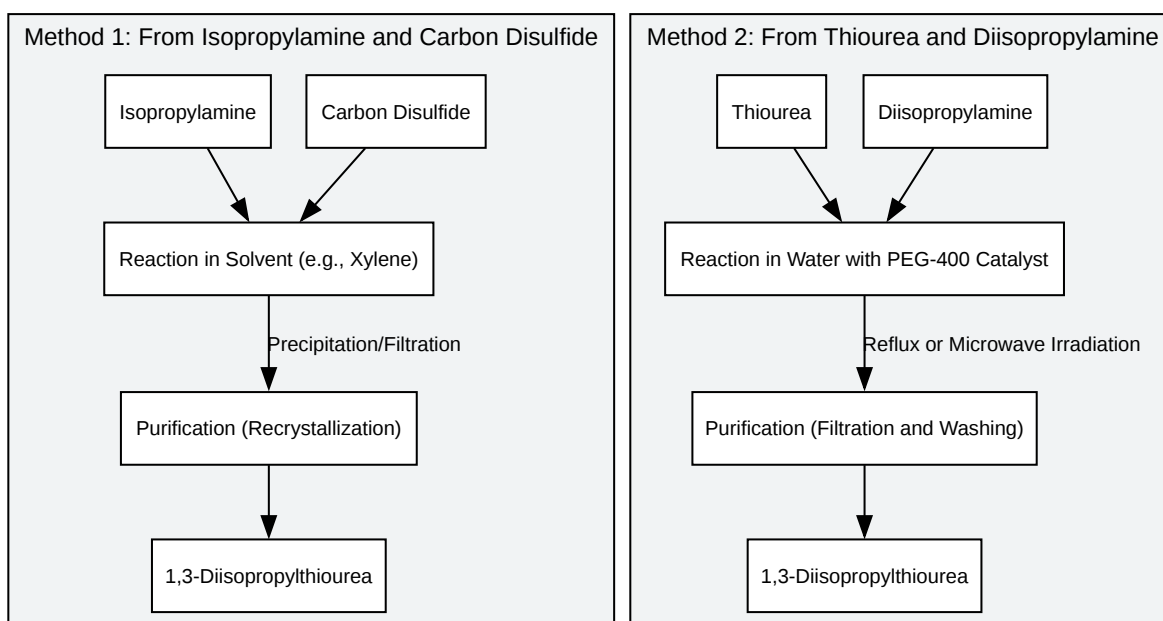
The reported yields for this method are in the range of 78-80%.[8] A microwave-assisted variation of this reaction has also been developed, significantly reducing the reaction time to a few minutes and providing yields up to 91%.[4]

Table 2: Comparison of Synthetic Methods for **1,3-Diisopropylthiourea**

Method	Starting Materials	Reagents /Catalyst	Solvent	Reaction Conditions	Yield	Reference(s)
1	Isopropylamine, Carbon Disulfide	-	Xylene	Reflux	Not specified	[3]
2	Thiourea, Diisopropylamine	PEG-400	Water	Reflux, 26 hours	78%	[8]
3	Thiourea, Diisopropylamine	PEG-400	Water	Microwave, 600W, 0.8 min	91%	[4]

## Synthetic Workflow Diagram

General Synthetic Workflow for 1,3-Diisopropylthiourea



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Caption: Synthetic workflows for **1,3-Diisopropylthiourea**.

## Spectroscopic Characterization

The structure of **1,3-Diisopropylthiourea** is confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of **1,3-Diisopropylthiourea** is characterized by signals corresponding to the protons of the isopropyl groups and the N-H protons.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum provides information about the carbon framework of the molecule, showing distinct signals for the methyl, methine, and thiocarbonyl carbons.

Table 3: NMR Spectroscopic Data for **1,3-Diisopropylthiourea**

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
<sup>1</sup> H NMR	~1.3	Doublet	-CH(CH <sub>3</sub> ) <sub>2</sub>
	~4.4	Septet	-CH(CH <sub>3</sub> ) <sub>2</sub>
	~6.5	Broad singlet	NH
<sup>13</sup> C NMR	~23	Singlet	-CH(CH <sub>3</sub> ) <sub>2</sub>
	~48	Singlet	-CH(CH <sub>3</sub> ) <sub>2</sub>
	~180	Singlet	C=S

(Note: Chemical shifts are approximate and can vary depending on the solvent used.)

## Infrared (IR) Spectroscopy

The IR spectrum of **1,3-Diisopropylthiourea** displays characteristic absorption bands for the N-H and C=S functional groups.

Table 4: IR Spectroscopic Data for **1,3-Diisopropylthiourea**

Wavenumber (cm <sup>-1</sup> )	Vibration
~3200	N-H stretching
~2970	C-H stretching (aliphatic)
~1550	N-H bending and C-N stretching
~1350	C=S stretching

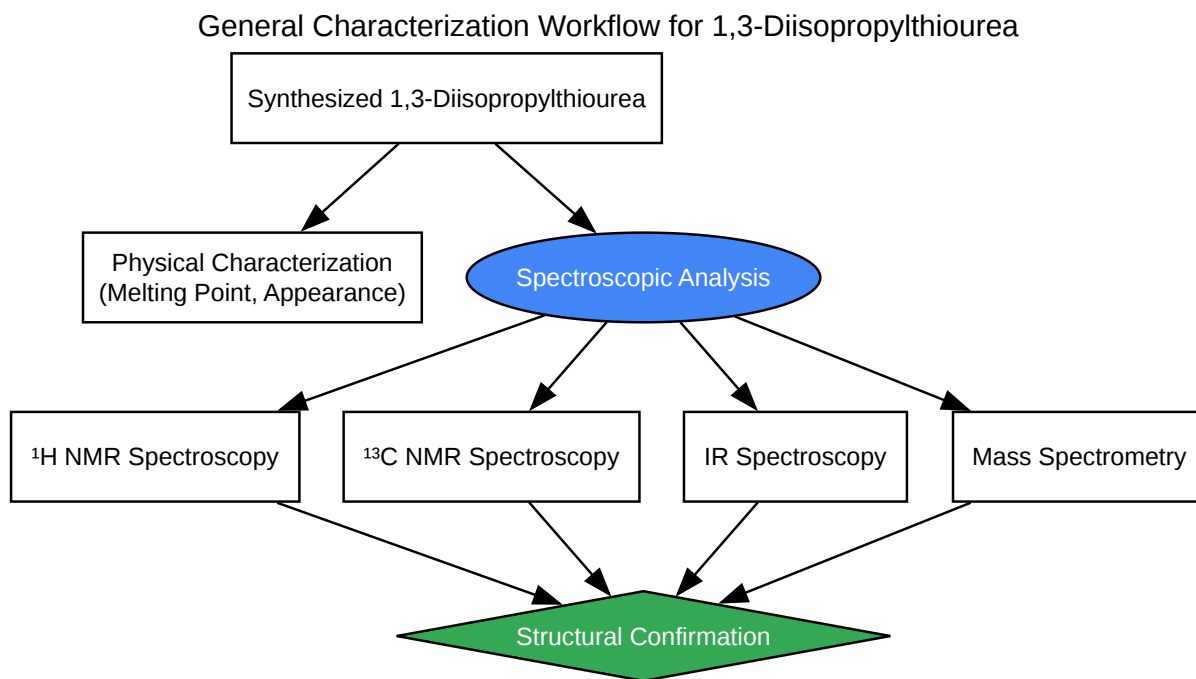
## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **1,3-Diisopropylthiourea**. The mass spectrum typically shows the molecular ion peak ( $[M]^+$ ) and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for **1,3-Diisopropylthiourea**

m/z	Interpretation
160	$[M]^+$ (Molecular Ion)
102	$[M - C_3H_6]^+$
58	$[C_3H_8N]^+$

## Characterization Workflow Diagram



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Caption: Characterization workflow for **1,3-Diisopropylthiourea**.

## Applications

**1,3-Diisopropylthiourea** serves as a crucial intermediate in several synthetic applications:

- **Pharmaceutical Synthesis:** It is a key precursor in the synthesis of the cephalosporin antibiotic, Cefathiamidine.[1]
- **Reagent Synthesis:** It is used to prepare N,N'-diisopropylcarbodiimide (DCC), a widely employed coupling agent in peptide synthesis and other condensation reactions.[1]
- **Agricultural Chemistry:** Thiourea derivatives are known to exhibit herbicidal and plant growth regulatory activities, and **1,3-diisopropylthiourea** is explored in this context.[2]
- **Coordination Chemistry:** It can act as a ligand in the synthesis of metal complexes.

## Safety Information



**1,3-Diisopropylthiourea** should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

## Conclusion

**1,3-Diisopropylthiourea** is a valuable and versatile chemical intermediate with established applications in the pharmaceutical and chemical industries. This technical guide has provided a detailed overview of its history, synthesis, and characterization. The experimental protocols and tabulated data presented herein offer a practical resource for researchers working with this compound. As the demand for complex organic molecules continues to grow, the importance of key building blocks like **1,3-Diisopropylthiourea** in enabling innovative synthetic strategies is expected to persist.

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